molecular formula C7H3BrF4O B068666 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene CAS No. 168971-68-4

1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene

Cat. No. B068666
CAS RN: 168971-68-4
M. Wt: 259 g/mol
InChI Key: KZMHSGBETSENAT-UHFFFAOYSA-N
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Description

1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene (BFMTB) is a halogenated aromatic compound belonging to the class of perfluoroalkylbenzenes. It is a colorless liquid at room temperature and is highly soluble in organic solvents. It is a versatile compound that has a wide range of applications in organic synthesis and in the preparation of other halogenated compounds. BFMTB has been used as a reagent in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

  • Synthesis of Naphthalenes and Naphthols : This compound has been used in the synthesis of 1- and 2-(trifluoromethoxy)naphthalenes and trifluoromethoxy-1-naphthols. These naphthalenes can be further modified to produce various derivatives, demonstrating the compound's utility in complex organic synthesis (Schlosser & Castagnetti, 2001).

  • Intermediates for Organofluorine Compounds : It serves as a versatile intermediate in the synthesis of a variety of new organofluorine compounds. This indicates its importance in the development of fluorine-containing pharmaceuticals and agrochemicals (Castagnetti & Schlosser, 2001).

  • Starting Material for Organometallic Synthesis : 1-Bromo-3,5-bis(trifluoromethyl)benzene, a related compound, is a starting material for synthesizing various organometallic intermediates, showcasing the broader utility of bromo-trifluoromethyl benzenes in organometallic chemistry (Porwisiak & Schlosser, 1996).

  • Spectroscopic Studies : The compound has been studied for its vibrational and electronic absorption spectra, contributing to our understanding of the electronic structures of trisubstituted benzenes (Aralakkanavar et al., 1991).

  • Halogenation Reactions : It's been used to study controlled chlorination and bromination reactions, providing insights into the chemical reactivity and stability of trifluoromethoxy benzenes (Herkes, 1977).

  • Radiosynthesis : This compound has been used in the radiosynthesis of 1-[18F]fluoromethyl-4-methyl-benzene, demonstrating its potential in developing new imaging agents for positron emission tomography (PET) (Namolingam et al., 2001).

  • Gas Electron Diffraction Studies : It has been examined using gas electron diffraction and quantum chemical calculations to understand its geometric structure and conformational properties (Shishkov et al., 2004).

  • Coordination Chemistry : Related compounds have been used in coordination chemistry to create new types of fluorocarbon complexes, expanding the applications of fluorocarbons in materials science (Plenio et al., 1997).

Mechanism of Action

Target of Action

This compound is often used as a building block in organic synthesis , suggesting that its targets could vary depending on the specific reactions and conditions it is involved in.

Mode of Action

1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene is a halogenated aromatic compound. It has been reported that when treated with lithium diisopropylamide (LIDA) at -100°C, it generates 5-bromo-2-(trifluoromethoxy)phenyllithium. At -75°C, it eliminates lithium bromide, thus generating 1,2-dehydro-4-(trifluoromethoxy)benzene . This suggests that the compound can participate in nucleophilic substitution reactions and dehydrohalogenation reactions.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity can be affected by temperature, as evidenced by its different reactions at -100°C and -75°C . Additionally, its storage conditions can impact its stability; it is recommended to be stored sealed in a dry environment at room temperature .

Safety and Hazards

This compound is classified as a skin irritant (Category 2, H315) according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Protective equipment should be worn when handling this compound .

Future Directions

The future directions for the use of this compound could involve its application in the synthesis of other chemical compounds. Its use in nucleophilic trifluoromethoxylation reactions suggests potential applications in the development of pharmaceuticals and agrochemicals .

properties

IUPAC Name

1-bromo-2-fluoro-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF4O/c8-5-2-1-4(3-6(5)9)13-7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZMHSGBETSENAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90622230
Record name 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

168971-68-4
Record name 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 168971-68-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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